1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(Cyclohexanecarbonyl)spiro[chroman-2,4’-piperidin]-4-one is a spirocyclic compound that features a unique structure combining chroman and piperidine rings. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1’-(Cyclohexanecarbonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step reactions. One common method includes the cyclization of ortho-hydroxyphenyl-substituted para-quinone methides with benzofuran-2-one type active olefins via oxa-Michael/1,6-conjugated addition . This reaction provides an efficient route to functionalized chroman-spirobenzofuran-2-one scaffolds with good yields and diastereoselectivities.
Chemical Reactions Analysis
1’-(Cyclohexanecarbonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1’-(Cyclohexanecarbonyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets and pathways.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1’-(Cyclohexanecarbonyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s modifications.
Comparison with Similar Compounds
1’-(Cyclohexanecarbonyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds such as spirooxindoles and spirobenzofuranones . These compounds share similar structural features but differ in their ring systems and functional groups. The uniqueness of 1’-(Cyclohexanecarbonyl)spiro[chroman-2,4’-piperidin]-4-one lies in its combination of chroman and piperidine rings, which imparts distinct physicochemical properties and biological activities.
Similar compounds include:
- Spirooxindoles
- Spirobenzofuranones
- Spiroindoles
Properties
IUPAC Name |
1'-(cyclohexanecarbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c22-17-14-20(24-18-9-5-4-8-16(17)18)10-12-21(13-11-20)19(23)15-6-2-1-3-7-15/h4-5,8-9,15H,1-3,6-7,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLCTYXELLMQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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